Cas no 2135331-86-9 (3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl)

3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl 化学的及び物理的性質
名前と識別子
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- 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl
- Y11121
- 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride
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- インチ: 1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H
- InChIKey: HGKFCHWTGSFUIY-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C1C(=CC=CC=1C(CCO)N)OC
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 177
- トポロジー分子極性表面積: 64.7
3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A835848-1g |
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hcl |
2135331-86-9 | 95% | 1g |
$1167.0 | 2024-07-28 |
3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HClに関する追加情報
Professional Introduction to Compound with CAS No. 2135331-86-9 and Product Name: 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl
Compound with the CAS number 2135331-86-9 and the product name 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl incorporates a combination of aromatic and aliphatic moieties, which contribute to its versatile reactivity and biological activity. This introduction aims to provide a comprehensive overview of the compound, its synthesis, chemical properties, and the latest research findings that underscore its importance in modern medicinal chemistry.
The synthesis of 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key step in the synthesis is the introduction of the amino group at the propyl chain, followed by the methoxylation of the phenyl ring. This process typically involves the use of protected amino acids and nucleophilic substitution reactions to achieve the desired substitution pattern. The final product is then converted into its hydrochloride salt form, which enhances its solubility and stability for further applications.
Chemically, 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl exhibits a range of interesting properties that make it a valuable intermediate in pharmaceutical synthesis. The presence of both amino and hydroxyl functional groups allows for further derivatization through various chemical reactions, such as acylation, alkylation, and condensation reactions. These modifications can lead to the formation of more complex molecules with enhanced biological activity. Additionally, the aromatic ring system contributes to electronic delocalization, which can influence the compound's interactions with biological targets.
Recent research has highlighted the potential of 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl as a precursor in the development of novel therapeutic agents. Studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting various disease pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases involved in cancer progression. The methoxy groups on the phenyl ring have been particularly noted for their ability to modulate enzyme activity by influencing binding affinity and selectivity.
The hydrochloride salt form of 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl offers several advantages in terms of handling and formulation. Its increased solubility compared to the free base form makes it more suitable for pharmaceutical formulations where bioavailability is a critical factor. Furthermore, the stability of the hydrochloride salt ensures that the compound remains effective during storage and transportation, making it a reliable choice for industrial applications.
In vitro studies have provided valuable insights into the biological activity of 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl and its derivatives. These studies have revealed that certain modifications can significantly enhance binding affinity to specific protein targets. For example, modifications at the amino group have been shown to improve interaction with enzymes such as tyrosine kinases, which are implicated in various signaling pathways associated with diseases like cancer and inflammation.
The structural flexibility of 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl allows for further optimization through computational methods such as molecular docking and virtual screening. These techniques have been increasingly employed in drug discovery to identify lead compounds with high potential for therapeutic efficacy. By leveraging these computational tools, researchers can rapidly screen large libraries of derivatives and identify those most likely to interact effectively with biological targets.
Future directions in research involving 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl include exploring its role in developing treatments for neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, investigations into its anti-inflammatory effects are underway, with promising results indicating its potential as a therapeutic agent for chronic inflammatory conditions.
The industrial significance of 3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl cannot be overstated. Its versatility as a building block in pharmaceutical synthesis makes it a valuable asset for drug discovery programs worldwide. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge, further solidifying its role in advancing medicinal chemistry.
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